molecular formula C13H20O2 B13691007 4-(tert-Butyl)-2-isopropoxyphenol

4-(tert-Butyl)-2-isopropoxyphenol

Cat. No.: B13691007
M. Wt: 208.30 g/mol
InChI Key: WJHVAEMUONAQQE-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-isopropoxyphenol is an organic compound characterized by the presence of a tert-butyl group, an isopropoxy group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The isopropoxy group can be introduced through a Williamson ether synthesis, where phenol is reacted with isopropyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation and etherification processes. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-isopropoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(tert-Butyl)-2-isopropoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-isopropoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol moiety can participate in hydrogen bonding and other interactions, influencing biological pathways and processes. The tert-butyl and isopropoxy groups contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-2-isopropoxyphenol is unique due to the combination of the tert-butyl and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

4-tert-butyl-2-propan-2-yloxyphenol

InChI

InChI=1S/C13H20O2/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9,14H,1-5H3

InChI Key

WJHVAEMUONAQQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(C)(C)C)O

Origin of Product

United States

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